molecular formula C39H44N2O8 B14445565 1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid CAS No. 76410-37-2

1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid

Cat. No.: B14445565
CAS No.: 76410-37-2
M. Wt: 668.8 g/mol
InChI Key: DSINAWJMLCDECA-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both aromatic and aliphatic components, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,4-dimethoxyphenylethylamine, which is then reacted with other reagents to form the final product. Common reaction conditions include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylethylamine: An aromatic ether with similar structural features.

    1-(3,4-Dimethoxyphenyl)-2-(ethylamino)-2-methyl-1-propanone: Another compound with a related structure.

Uniqueness

1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

76410-37-2

Molecular Formula

C39H44N2O8

Molecular Weight

668.8 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid

InChI

InChI=1S/C33H34N2O4.C6H10O4/c1-37-32-17-16-24(20-33(32)38-2)18-19-34-22-27(36)23-39-31-15-9-14-29-28(31)21-30(25-10-5-3-6-11-25)35(29)26-12-7-4-8-13-26;7-5(8)3-1-2-4-6(9)10/h3-17,20-21,27,34,36H,18-19,22-23H2,1-2H3;1-4H2,(H,7,8)(H,9,10)

InChI Key

DSINAWJMLCDECA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC(COC2=CC=CC3=C2C=C(N3C4=CC=CC=C4)C5=CC=CC=C5)O)OC.C(CCC(=O)O)CC(=O)O

Origin of Product

United States

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